4-Chloro-6-methyl-1-(2-methylpropyl)-1H-pyrazolo[3,4-D]pyrimidine
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Overview
Description
4-Chloro-6-methyl-1-(2-methylpropyl)-1H-pyrazolo[3,4-D]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[3,4-D]pyrimidine family This compound is characterized by its unique structure, which includes a pyrazole ring fused to a pyrimidine ring The presence of chlorine and methyl groups adds to its distinct chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-methyl-1-(2-methylpropyl)-1H-pyrazolo[3,4-D]pyrimidine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the formation of a pyrazole intermediate, followed by its fusion with a pyrimidine ring.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production. These methods not only enhance efficiency but also reduce the environmental impact of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-6-methyl-1-(2-methylpropyl)-1H-pyrazolo[3,4-D]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: Halogen and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, solvents like dichloromethane, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
4-Chloro-6-methyl-1-(2-methylpropyl)-1H-pyrazolo[3,4-D]pyrimidine has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a therapeutic agent, particularly in the development of kinase inhibitors and antibacterial agents.
Materials Science: This compound is studied for its potential use in the synthesis of advanced materials with unique properties.
Biological Research: It is used in biological assays to study its effects on various cellular processes.
Industrial Applications: The compound’s unique chemical properties make it suitable for use in industrial processes, such as catalysis and material synthesis.
Mechanism of Action
The mechanism of action of 4-Chloro-6-methyl-1-(2-methylpropyl)-1H-pyrazolo[3,4-D]pyrimidine involves its interaction with specific molecular targets. In medicinal chemistry, it may act as a kinase inhibitor by binding to the active site of kinases, thereby inhibiting their activity. This interaction can disrupt signaling pathways involved in cell proliferation and survival, making it a potential anticancer agent . The compound’s structure allows it to interact with various enzymes and receptors, modulating their activity and leading to desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-6-methyl-2-pyrimidinamine: Shares a similar pyrimidine structure but lacks the pyrazole ring.
Pyrrolo[2,3-d]pyrimidine Derivatives: These compounds have a similar fused ring structure and are studied for their kinase inhibitory activity.
Uniqueness
4-Chloro-6-methyl-1-(2-methylpropyl)-1H-pyrazolo[3,4-D]pyrimidine stands out due to its specific substitution pattern and the presence of both pyrazole and pyrimidine rings.
Properties
Molecular Formula |
C10H13ClN4 |
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Molecular Weight |
224.69 g/mol |
IUPAC Name |
4-chloro-6-methyl-1-(2-methylpropyl)pyrazolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C10H13ClN4/c1-6(2)5-15-10-8(4-12-15)9(11)13-7(3)14-10/h4,6H,5H2,1-3H3 |
InChI Key |
PRXBXCGJOOGBGC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=NN2CC(C)C)C(=N1)Cl |
Origin of Product |
United States |
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